3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12-5-4-6-16(9-12)23-17(21-22-19(23)25)11-20-18(24)15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,20,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVJCSXLOBMJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the 1,2,4-triazole ring through the reaction of m-tolyl isothiocyanate with hydrazine hydrate.
Substitution at the 4th position of the triazole ring to introduce the benzamide moiety, facilitated by the use of methylamine or similar alkyl amines under controlled temperatures and pH conditions.
Industrial Production Methods
In industrial settings, this compound is synthesized using high-throughput automated reactors which ensure precise temperature and pH control, essential for optimizing yield and purity. Solvent recycling and catalyst regeneration are common practices to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation at the sulfur atom in the thioxo group, forming sulfoxides or sulfones.
Reduction: Reduction can target the carbonyl group of the benzamide, potentially leading to the formation of amines or alcohol derivatives.
Substitution: Electrophilic aromatic substitution on the benzamide ring is possible, allowing further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Lewis acids like aluminum chloride (AlCl₃) can facilitate substitution reactions.
Major Products Formed from These Reactions
Sulfoxides and sulfones: from oxidation.
Amines and alcohols: from reduction.
Functionalized aromatics: from substitution.
Scientific Research Applications
3,4-Dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound categorized as a triazole derivative. It features a benzamide structure linked to a thioxo-substituted triazole, which gives it unique chemical and biological properties. The thioxo group (C=S) contributes to its reactivity, while the dimethyl substitution on the benzene ring enhances its lipophilicity and potential biological activity.
Scientific Research Applications
3,4-Dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide has several promising applications and has been investigated for its potential biological activities. Studies on the interactions of this compound with biological targets are crucial for understanding its mechanisms of action. Molecular docking studies have indicated that it may interact with enzymes involved in cell division and proliferation pathways. This interaction could lead to significant inhibitory effects on tumor growth and microbial infections. The mechanism of action likely involves binding to specific molecular targets, disrupting their function and leading to cell death.
The uniqueness of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide lies in its specific combination of functional groups that confer distinct chemical reactivity and biological properties. This makes it a valuable compound for further research and development in pharmaceuticals and material sciences.
Several compounds share structural similarities with 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide | Benzamide linked to thioxo-triazole | Investigated for antifungal activity |
| N-(4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)phenylacetamide | Similar triazole structure but different acetamide substitution | Potentially different biological activities |
| N-(4-benzyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzenesulfonamide | Contains sulfonamide instead of benzamide | May exhibit different pharmacological profiles |
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific proteins or enzymes, inhibiting their function by binding to their active sites. This binding disrupts normal biochemical pathways, which can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous 1,2,4-triazole derivatives, focusing on structural features, synthesis, physical properties, and crystallographic data.
Structural Features and Substituent Effects
Key Observations :
Key Observations :
- Yields for triazole/thiadiazole derivatives typically range between 70–80% under reflux conditions . The absence of data for the target compound suggests further optimization may be required.
Physical and Spectral Properties
Key Observations :
- The target compound’s 3,4-dimethylbenzamide group would likely show split aromatic signals in $ ^1H $-NMR (δ ~7.0–7.5) and symmetric CH3 singlets.
Crystallographic and Hydrogen Bonding Analysis
Key Observations :
- The 84.21° dihedral angle in suggests non-planarity between the triazole and benzamide rings, a feature that may persist in the target compound due to steric effects from the m-tolyl group.
- Hydrogen bonds (N–H⋯O/S) stabilize layered crystal structures, as seen in . The target compound’s 3,4-dimethyl groups may alter packing efficiency compared to the 4-methyl analog.
Acidity and Solvent Effects
reports pKa values for 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in acetonitrile (pKa ~9–11), isopropyl alcohol (pKa ~8–10), and DMF (pKa ~7–9) . The target compound’s 5-thioxo group is more electron-withdrawing than the 5-one group, which could lower its pKa, enhancing acidity. This property is critical for solubility and interaction with biological targets.
Biological Activity
3,4-Dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound classified as a triazole derivative. This compound exhibits unique chemical and biological properties due to its structural features, including a thioxo group and a dimethyl-substituted benzene ring. These characteristics enhance its lipophilicity and potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Benzamide linked to a thioxo-substituted triazole |
| Functional Groups | Thioxo group (C=S), dimethyl substitution on the benzene ring |
| Molecular Formula | CHNOS |
The presence of the thioxo group contributes to the compound's reactivity, while the dimethyl substitution enhances its biological activity by potentially improving membrane permeability.
Biological Activities
Research indicates that 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide may exhibit various biological activities:
Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. In particular, this compound has demonstrated moderate to good activity against several bacterial strains. For example:
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Bacillus cereus | Moderate |
The mechanism of action is believed to involve interference with cell division and proliferation pathways, leading to cell death .
Anticancer Potential
Molecular docking studies suggest that this compound may interact with enzymes involved in tumor growth. The triazole moiety is known for its ability to inhibit various cancer cell lines by disrupting cellular processes. Preliminary data indicate that it could serve as a lead compound for developing anticancer agents .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multi-step reactions. Key synthetic routes include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Substitution Reactions : Incorporating the thioxo group through reactions with sulfur-containing reagents.
- Final Coupling : Attaching the benzamide moiety through acylation reactions.
The structure-activity relationship (SAR) studies highlight that modifications in the functional groups can significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Addition of alkyl groups | Enhances lipophilicity and antimicrobial activity |
| Alteration of the thioxo group | May lead to changes in reactivity and potency |
Case Studies
Several studies have focused on the biological evaluation of similar triazole derivatives:
- Antimicrobial Screening : A series of related compounds were screened for antimicrobial activities against various pathogens, revealing that modifications in substituents could lead to enhanced efficacy .
- Anticancer Evaluation : In vitro studies on structurally similar triazoles demonstrated significant cytotoxic effects against specific cancer cell lines, supporting further exploration of this class for anticancer drug development .
Q & A
Q. What are the established synthetic routes for 3,4-dimethyl-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide, and how can reaction yields be optimized?
- Methodological Answer : The compound’s core structure involves a 1,2,4-triazole ring with a thioxo group and substituted benzamide. Key steps include:
- Cyclization : Reacting thiourea derivatives with hydrazine hydrate under reflux in ethanol to form the triazole-thione scaffold .
- Substitution : Alkylation or acylation at the triazole’s N-methyl position using benzoyl chloride derivatives in basic media (e.g., NaOH/EtOH) .
- Optimization : Yield improvements (typically 60–75%) are achieved by controlling stoichiometry (1:1.2 molar ratio for triazole:benzamide), reaction time (4–6 hours), and purification via ethanol recrystallization .
- Example Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Thiourea, hydrazine hydrate, ethanol, reflux (8 h) | 68% |
| Benzoylation | 3,4-Dimethylbenzoyl chloride, NaOH, ethanol (4 h) | 72% |
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Use multi-spectral analysis:
- 1H/13C NMR : Confirm substituent positions via characteristic shifts (e.g., thioxo S-H proton at δ 13.5–14.0 ppm; triazole C=S carbon at δ 170–175 ppm) .
- IR Spectroscopy : Detect C=O (1650–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) stretches .
- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How do substituents on the triazole and benzamide moieties influence antimicrobial activity, and how can conflicting bioactivity data be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Electron-withdrawing groups (e.g., -F, -Cl) on the benzamide enhance antibacterial potency by increasing membrane permeability .
- m-Tolyl substitution on the triazole improves stability against metabolic degradation compared to phenyl .
- Resolving Data Conflicts :
- Assay Variability : Standardize MIC testing using CLSI guidelines; discrepancies may arise from bacterial strain variability (e.g., Gram+ vs. Gram–) .
- Example : A study reported MIC = 8 µg/mL against S. aureus but no activity against E. coli due to differences in outer membrane permeability .
Q. What computational strategies predict the binding affinity of this compound to bacterial target proteins (e.g., dihydrofolate reductase)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with PDB ID 1DHF. Key interactions:
- Thioxo group forms hydrogen bonds with Leu 5 and Arg 56.
- 3,4-Dimethylbenzamide engages in hydrophobic interactions with Phe 31 .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. RMSD < 2 Å indicates stable binding .
Q. How can synthetic byproducts or degradation products be identified and minimized?
- Methodological Answer :
- HPLC-MS Analysis : Use a C18 column (ACN/water gradient) to detect impurities. Common byproducts include:
- Over-alkylated triazole (retention time = 12.3 min, m/z = 458.2).
- Hydrolyzed benzamide (retention time = 8.7 min, m/z = 180.1) .
- Mitigation : Reduce reaction temperature (from 80°C to 60°C) and use anhydrous solvents to suppress hydrolysis .
Data Contradiction Analysis
Q. Why do some studies report high antifungal activity while others show negligible effects?
- Methodological Answer : Discrepancies arise from:
- Strain-Specificity : Activity against C. albicans (MIC = 16 µg/mL) but not A. fumigatus due to ergosterol biosynthesis pathway differences .
- Assay Conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.5) affects ionization and bioavailability .
Experimental Design Recommendations
Q. What in vitro models are suitable for evaluating cytotoxicity without confounding results?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
